3-Iminoisoindolinone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

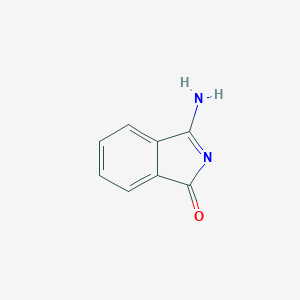

3-Iminoisoindolinone is an organic compound characterized by an imino group attached to an isoindolinone framework.

准备方法

Synthetic Routes and Reaction Conditions: 3-Iminoisoindolinone can be synthesized through various methods. One common approach involves the reaction of isoindoline derivatives with suitable reagents to introduce the imino group. For instance, the reaction of isoindoline with an appropriate nitrile under specific conditions can yield this compound .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound typically involves standard organic synthesis techniques. These methods may include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity .

化学反应分析

Types of Reactions: 3-Iminoisoindolinone undergoes various chemical reactions, including:

Nucleophilic Addition: The imino group can participate in nucleophilic addition reactions, leading to the formation of diverse chemical entities.

Ring Expansion: Reactions with hydrazines can result in ring expansion, producing compounds such as phthalazines.

Common Reagents and Conditions:

Nucleophilic Addition: Common reagents include nucleophiles such as amines or hydrazines.

Ring Expansion: Hydrazines and related compounds are used under varying temperatures to achieve different products.

Major Products Formed:

Nucleophilic Addition: Products include various substituted isoindolinones and related heterocyclic compounds.

Ring Expansion: Major products include phthalazines and their derivatives.

科学研究应用

Chemical Synthesis

3-Iminoisoindolinone serves as a versatile building block in organic synthesis. It has been utilized in the preparation of various derivatives and complex organic molecules. Notably, it acts as an intermediate in the synthesis of phthalocyanines and other heterocyclic compounds. The compound's structural properties facilitate diverse reactions, including imine-nitrile coupling, leading to the formation of copper and zinc complexes .

Synthesis Methodologies

The synthesis of 3-imino-2-phenylisoindolin-1-one derivatives has been achieved using a magnetic chitosan-stabilized copper catalyst. This method employs ultrasound-assisted techniques to enhance reaction yields while adhering to green chemistry principles. Table 1 summarizes the reaction conditions and yields for various derivatives synthesized under these conditions.

| Entry | Benzoyl Chloride (mmol) | Arylcyanamides (mmol) | Catalyst (mg) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | 1 | 15 | 60 |

| 2 | 1 | 1 | 30 | 85 |

| 3 | 1 | 1 | 45 | 90 |

Biological Activities

Research has highlighted the potential biological activities of derivatives of this compound, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Recent studies have demonstrated that certain derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from isoindole-1,3-(2H) dione have shown promising results in inhibiting bacterial growth comparable to standard antibiotics like gentamicin .

Anticancer Properties

This compound derivatives have been evaluated for their anticancer activities. In vitro studies indicated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation effectively. For example, one study reported IC50 values indicating potent activity against human cancer cell lines Caco-2 and HCT-116 . The structure-activity relationship analysis suggests that modifications to the isoindole moiety enhance biological effectiveness.

Industrial Applications

In addition to its research applications, this compound is being explored for its potential in material science. Its derivatives are studied for optical and electronic properties that could be beneficial in developing advanced materials for organic electronics .

Case Study 1: Synthesis of Phthalocyanines

In a study investigating the synthesis of phthalocyanines, it was found that intermediates like 1-alkoxy-3-iminoisoindolines play a crucial role in forming these complexes. The research emphasizes the importance of optimizing reaction conditions to achieve high yields of desired products .

Case Study 2: Biological Evaluation

A comprehensive evaluation of isoindole-1,3-(2H) dione derivatives demonstrated their effectiveness as drug candidates with notable antimicrobial and anticancer activities. The research showed that structural modifications significantly affect the biological properties, leading to enhanced therapeutic potential .

作用机制

The mechanism of action of 3-iminoisoindolinone involves its interaction with various molecular targets. The imino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the derivative and its intended application .

相似化合物的比较

1,3-Diiminoisoindoline: A closely related compound used in the synthesis of macrocycles and chelates.

Indazolinone: Another related compound studied for its structural and electronic properties.

生物活性

3-Iminoisoindolinone is a compound that has garnered attention due to its diverse biological activities. Research has indicated that derivatives of this compound exhibit various pharmacological properties, including analgesic, antimicrobial, and anticancer activities. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

This compound belongs to a class of compounds known as isoindolinones, which are characterized by their bicyclic structure containing an imine functional group. The synthesis of these compounds typically involves the reaction of arylcyanamides with benzoyl chloride, often facilitated by catalytic systems such as copper complexes .

2.1 Analgesic Activity

Research has shown that certain derivatives of this compound possess significant analgesic properties. For instance, a study demonstrated that the compound 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione exhibited analgesic activity 1.6 times greater than that of metamizole sodium in laboratory mice . The effectiveness was evaluated using the coefficient of suppression of pain reaction (SPR), which indicated a notable decrease in pain responses when treated with this compound.

| Compound Name | Analgesic Activity (Relative to Metamizole Sodium) |

|---|---|

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | 1.6 times higher |

2.2 Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been investigated. A recent study evaluated the antimicrobial efficacy against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results indicated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria.

| Compound Name | Target Bacteria | MIC (mM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 4.51 |

| Compound B | Escherichia coli | 4.60 |

| Compound C | Candida albicans | 3.92 |

These findings suggest that modifications to the isoindolinone structure can enhance its bioactivity against microbial pathogens .

2.3 Anticancer Activity

The anticancer properties of this compound derivatives have been explored in various studies, revealing their potential as therapeutic agents. For example, certain derivatives have shown cytotoxic effects on cancer cell lines, indicating their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of multiple derivatives of this compound using a magnetic chitosan-stabilized Cu(II)-tetrazole complex as a catalyst. The study reported high yields and demonstrated the efficiency of the catalyst in facilitating reactions at ambient temperature without toxic solvents . The synthesized compounds were then evaluated for their biological activities, confirming their potential in medicinal chemistry.

Research Findings: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has been pivotal in understanding how modifications to the isoindolinone scaffold can influence biological activity. Electron-withdrawing groups have been found to enhance antimicrobial activity, while specific substitutions can improve analgesic effects . This knowledge is crucial for designing more potent derivatives for pharmaceutical applications.

4. Conclusion

The biological activity of this compound and its derivatives highlights their potential as valuable compounds in drug development. Ongoing research into their pharmacological properties and mechanisms of action will further elucidate their roles in treating various diseases, including pain management and infections.

属性

CAS 编号 |

14352-51-3 |

|---|---|

分子式 |

C8H6N2O |

分子量 |

146.15 g/mol |

IUPAC 名称 |

3-iminoisoindol-1-one |

InChI |

InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4H,(H2,9,10,11) |

InChI 键 |

MMBYJYAFFGKUDC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NC2=O)N |

规范 SMILES |

C1=CC=C2C(=C1)C(=N)NC2=O |

Key on ui other cas no. |

14352-51-3 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Several synthetic routes to 3-iminoisoindolinones are reported in the literature. One approach involves a cobalt-catalyzed [4+1] cycloaddition of readily available amides with isocyanides. This method tolerates a wide range of substrates, including aryl-, heteroaryl-, and acrylamide derivatives. [] Another method utilizes a copper-catalyzed formal [4 + 1] cycloaddition of benzamides and isonitriles via directed C-H cleavage using 8-aminoquinoline. The reaction proceeds efficiently with CuBr·SMe2 as the catalyst. [] Alternatively, 3-iminoisoindolinones can be synthesized via a multicomponent one-pot reaction of cis-2-acetyl-oxirane-2-carboxamides, arylaldehydes, and malononitrile. []

A: NMR studies reveal that 3-iminoisoindolinone (1) exists predominantly (70%) in the imino tautomeric form in DMSO-d6 solution. This conclusion is based on comparing 13C NMR chemical shifts of 1 with model compounds like 3-imino-2-methyl isoindolinone (11) and 3-(dimethylamino) isoindoleninone (8). The preference for the imino form is even more pronounced in N-methyl and N-butyl derivatives of this compound. []

A: this compound acts as a versatile building block in supramolecular chemistry due to its ability to form robust hydrogen bonds. Specifically, it participates in concerted triple acceptor–donor–acceptor (ADA) hydrogen bonding motifs. This feature enables the formation of supramolecular assemblies with molecules containing complementary donor–acceptor–donor (DAD) motifs like phthalimide and 2-guanidinobenzimidazole. []

A: this compound can be incorporated into sophisticated supramolecular architectures. For instance, a study demonstrated the formation of a supramolecular array composed of [bis(dithiobiureto)nickel(II):(this compound)2] units. [] These units are linked by complementary triplet hydrogen bonding interactions between the ADA motifs of this compound and the DAD motifs of the nickel complex.

A: Yes, 3-iminoisoindolinones with substituents on the imino nitrogen can exist as E and Z isomers. NMR studies have shown that 3-(methylimino)isoindolinone (12) predominantly exists in the Z configuration (96%), while 3-imino-2-methylisoindolinone (11) favors the E configuration (88% at -55°C in CDCl3). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。